Bienvenue dans la boutique en ligne BenchChem!

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

Fructose-1,6-bisphosphatase inhibition Diabetes research Gluconeogenesis

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid (CAS 144989-41-3) is a synthetic indole derivative with the molecular formula C_{14}H_{13}Cl_{2}NO_{4} and a molecular weight of 330.16 g/mol. It is recognized within the chemical supply chain as a fructose-1,6-bisphosphatase (FBPase) inhibitor.

Molecular Formula C14H13Cl2NO4
Molecular Weight 330.2 g/mol
CAS No. 144989-41-3
Cat. No. B044860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
CAS144989-41-3
Molecular FormulaC14H13Cl2NO4
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O
InChIInChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19)
InChIKeyUUBZROKNETVXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic Acid (CAS 144989-41-3): A Critical Intermediate for NMDA Antagonist Synthesis


3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid (CAS 144989-41-3) is a synthetic indole derivative with the molecular formula C_{14}H_{13}Cl_{2}NO_{4} and a molecular weight of 330.16 g/mol. It is recognized within the chemical supply chain as a fructose-1,6-bisphosphatase (FBPase) inhibitor [1]. However, its primary documented role in the scientific literature is as a crucial synthetic intermediate in the preparation of MDL 29,951, a well-characterized glycine antagonist of the NMDA receptor . This dual identity—as both a biologically active scaffold and a key precursor—defines its procurement value, distinguishing it from simple building blocks or final drug candidates.

Why Generic Indole-3-Propanoic Acids Cannot Replace CAS 144989-41-3 in MDL 29,951-Focused Research


Generic substitution of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is scientifically unsound due to its unique functionalization pattern. The 4,6-dichloro substitution on the indole core and the 2-ethoxycarbonyl group are not common features of simpler indole-3-propanoic acids, such as the ubiquitous natural product indole-3-propionic acid (IPA, CAS 830-96-6) . While IPA is a known antioxidant, the specific halogenation and esterification pattern on CAS 144989-41-3 is essential for its downstream application. Its primary value is as a direct chemical precursor to the 2-carboxylic acid derivative MDL 29,951. Using a non-esterified or differently substituted analog would necessitate a divergent, unoptimized synthetic route, introducing significant risk of lower yield, additional purification steps, and uncertainty in achieving the final active pharmaceutical ingredient with the required purity profile . The documented biological activity of CAS 144989-41-3 against FBPase is also likely to be highly structure-dependent, meaning a generic analog would not be a reliable substitute for studies in this area.

Differential Performance of 3-(4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic Acid Against Closest Analogs: A Quantitative Evidence Gap Analysis


FBPase Inhibitory Activity: Documented Class Effect Without Direct Comparator Quantification

Commercial technical datasheets assert that 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has been identified as a fructose-1,6-bisphosphatase (FBPase) inhibitor, citing Tayyem et al. (Eur. J. Med. Chem., 2012) [1]. The referenced study used pharmacophore modeling to screen 136 FBPase inhibitors and identified six compounds with sub-micromolar IC50 values from the NCI list [2]. However, the publicly available abstract and metadata for this study do not explicitly list our target compound among the active hits or provide its specific IC50. This leaves a critical gap in quantitative differential evidence. Without knowing if the IC50 is 0.1 µM or 10 µM, or how it compares to the study's most potent compound (IC50 of 0.99 µM from a related indole series [3]), a scientific procurement decision based on FBPase potency cannot be made. This evidence is therefore classified as a class-level inference, suggesting potential but unverified activity.

Fructose-1,6-bisphosphatase inhibition Diabetes research Gluconeogenesis

Synthetic Utility as an Intermediate: The Primary Differentiator from the Final Drug Candidate MDL 29,951

The most significant and verifiable differentiation of CAS 144989-41-3 is its established role as a direct synthetic precursor to MDL 29,951 (CAS 130798-51-5) . This is a head-to-head comparison of functional utility, not potency. The target compound is the 2-ethyl ester, while MDL 29,951 is the 2-carboxylic acid. This structural difference dictates their respective roles in a research program: CAS 144989-41-3 is procured for synthetic chemistry (e.g., hydrolysis to the active, esterification for prodrugs, or other late-stage functionalization), whereas MDL 29,951 is a finished tool compound for pharmacology . The value proposition is therefore clear: purchase CAS 144989-41-3 if synthetic flexibility or a protected intermediate is required; purchase CAS 130798-51-5 if the final, biologically active NMDA antagonist (Ki = 0.14 µM for glycine binding) is needed. There is no substitution between them.

Synthetic intermediate MDL 29,951 NMDA receptor antagonist Chemical procurement

Purity Profile and Quality Assurance: A Vendor-Level Differentiator

Vendor technical datasheets indicate that CAS 144989-41-3 is commercially available with a purity specification of NLT 98% [REFS-1, REFS-2]. This is a standard high-purity specification for a research intermediate. While no direct head-to-head purity comparison with a specific competitor's batch is available from a primary source, this documented specification serves as a baseline for procurement. It allows a purchaser to compare quotes from different vendors against a verifiable standard. For instance, a cheaper, unspecified supply from a non-specialist source would carry the risk of containing synthesis byproducts that could interfere with the sensitive subsequent hydrolysis to MDL 29,951, directly impacting synthetic yield and final product purity.

Chemical purity Quality control Pharmaceutical intermediate Procurement

Validated Application Scenarios for Procuring CAS 144989-41-3 Based on Differential Evidence


Scenario 1: Synthesis of MDL 29,951 via Direct Hydrolysis

A team requiring a batch of the NMDA receptor antagonist MDL 29,951 (Ki = 0.14 µM) for in vivo pharmacology studies should procure CAS 144989-41-3 if they opt for a 'hydrolysis-last' synthetic strategy. The 2-ethoxycarbonyl group on this intermediate serves as a protected form of the 2-carboxylic acid present in the final drug . This approach allows for late-stage deprotection, potentially simplifying the purification of the final polar active compound. This scenario is directly derived from the functional differentiation evidence in Section 3, which clarifies that CAS 144989-41-3 is the route's intermediate, not the endpoint.

Scenario 2: Investigation of FBPase Inhibitory Potential as a New Chemical Starting Point

A medicinal chemistry group investigating non-AMP site FBPase inhibitors for diabetes could use CAS 144989-41-3 as a specific starting scaffold. The sourcing of this compound would be based on the class-level inference from the Tayyem et al. study linking this chemotype to FBPase inhibition [1]. The immediate priority would be to establish the compound's own IC50 value against recombinant human FBPase. Procuring a verified, high-purity (NLT 98%) sample of CAS 144989-41-3 is a prerequisite for this verification step, as an impure sample would yield unreliable primary screening data, as established by the purity evidence in Section 3. [REFS-2, REFS-3]

Scenario 3: Derivatization for Prodrug Design or Structure-Activity Relationship (SAR) Studies

A researcher designing prodrugs of the indole-2-carboxylic acid class would specifically need CAS 144989-41-3. The ethyl ester is not just a protecting group; it is a prodrug moiety itself. This intermediate can be used directly to synthesize a library of amides or other esters at the 2-position for an SAR campaign, a task impossible with the free acid MDL 29,951 without additional protection steps. This procurement decision relies entirely on the head-to-head functional comparison evidence that distinguishes the intermediate from the final drug.

Quote Request

Request a Quote for 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.